molecular formula C12H17N3O4S B13310393 4-Nitro-N-{2-[(2R)-pyrrolidin-2-yl]ethyl}benzene-1-sulfonamide

4-Nitro-N-{2-[(2R)-pyrrolidin-2-yl]ethyl}benzene-1-sulfonamide

Katalognummer: B13310393
Molekulargewicht: 299.35 g/mol
InChI-Schlüssel: XLUNGRVNMULDAD-SNVBAGLBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Nitro-N-{2-[(2R)-pyrrolidin-2-yl]ethyl}benzene-1-sulfonamide is a sulfonamide derivative featuring a para-nitro-substituted benzene ring linked via an ethyl group to a stereochemically defined (2R)-pyrrolidine moiety. The ethyl-pyrrolidine side chain confers stereochemical complexity, with the (2R) configuration likely influencing molecular interactions in biological or catalytic systems.

Molecular Formula: C₁₂H₁₇N₃O₄S (inferred from structural isomer in )
Molecular Weight: 299.35 g/mol (calculated based on )
Key Features:

  • Para-nitro substitution on the aromatic ring.
  • Chiral pyrrolidine ring with (2R) configuration.

Eigenschaften

Molekularformel

C12H17N3O4S

Molekulargewicht

299.35 g/mol

IUPAC-Name

4-nitro-N-[2-[(2R)-pyrrolidin-2-yl]ethyl]benzenesulfonamide

InChI

InChI=1S/C12H17N3O4S/c16-15(17)11-3-5-12(6-4-11)20(18,19)14-9-7-10-2-1-8-13-10/h3-6,10,13-14H,1-2,7-9H2/t10-/m1/s1

InChI-Schlüssel

XLUNGRVNMULDAD-SNVBAGLBSA-N

Isomerische SMILES

C1C[C@@H](NC1)CCNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Kanonische SMILES

C1CC(NC1)CCNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-N-{2-[(2R)-pyrrolidin-2-yl]ethyl}benzene-1-sulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and sulfonamide formation processes, utilizing continuous flow reactors to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Ring-Opening and Functional Group Transformations

The pyrrolidine ring in the compound exhibits reactivity typical of cyclic amines:

  • Nucleophilic substitutions : The pyrrolidine nitrogen can undergo alkylation or acylation under basic conditions, though steric hindrance from the ethyl chain may influence reactivity .

  • Ring-opening reactions : While not directly observed in the provided sources, analogous pyrrolidine derivatives (e.g., oxazolidinones) undergo ring-opening via hard nucleophiles (e.g., enolates) to form α-hydroxy carbonyl compounds or via soft nucleophiles (e.g., azides) to yield β-azido acids .

  • Reduction of the nitro group : The nitro group could be reduced to an amine (e.g., using H₂/Pd catalysts), though this transformation is not explicitly described in the available data .

Enantioselective Reactions

The (2R)-pyrrolidin-2-yl configuration implies stereochemical control during synthesis. Relevant methodologies from analogous systems include:

  • Catalytic hydrogenation : Chiral ligands like SegPhos or JosiPhos enable enantioselective hydrogenation of imines or enamines to form chiral amines .

  • Chiral auxiliaries : Enantioenriched oxazolidinones (structurally similar to pyrrolidine derivatives) are synthesized via ring-opening reactions of β-lactones, where stereochemical outcomes depend on nucleophile type and reaction conditions .

Reaction Type Key Features Relevance to Compound
Sulfonamide bond formationCoupling of sulfonic acid with amine (e.g., using chlorosulfonylation)Critical for compound’s core structure
NitrationElectrophilic nitration at para position (directed by sulfonamide group)Introduces nitro functional group
Pyrrolidine alkylationReaction of secondary amine with alkylating agents (e.g., alkyl halides)Potential for modifying the ethyl chain
Enantioselective synthesisUse of chiral catalysts (e.g., SegPhos, JosiPhos) for hydrogenation of iminesEnsures (2R)-pyrrolidine configuration

Reactivity of Functional Groups

The compound’s diverse functional groups enable multiple reaction pathways:

  • Sulfonamide : Acts as a strong electron-withdrawing group, directing nitration to the para position. It may also participate in nucleophilic aromatic substitution under specific conditions .

  • Nitro group : Can undergo reduction (e.g., H₂/Pd) to form an amine or participate in electrophilic aromatic substitution reactions .

  • Pyrrolidine : As a cyclic secondary amine, it is susceptible to alkylation, acylation, or deprotonation, depending on reaction conditions .

Structural Analogues and Comparative Reactivity

The compound’s reactivity can be contextualized by comparing it to structural analogues:

Analogue Key Structural Differences Reactivity Implications
2-Nitro-N-{2-[(2R)-pyrrolidin-2-yl]ethyl}benzenesulfonamideNitro group at ortho positionAltered regioselectivity in electrophilic reactions
4-Amino-N-{2-[pyrrolidinyl]ethyl}benzenesulfonamideAmino group instead of nitroEnhanced nucleophilicity at para position
4-Nitro-N-(pyridinyl)benzenesulfonamidePyridine substituent instead of pyrrolidineReduced basicity and altered steric effects

Research Findings and Mechanistic Insights

  • Enantioselective synthesis : The (2R)-pyrrolidin-2-yl configuration likely arises from catalytic methods involving chiral ligands (e.g., SegPhos), as demonstrated in hydrogenation reactions of imines .

  • Ring-opening mechanisms : Analogous pyrrolidine-containing compounds (e.g., oxazolidinones) undergo ring-opening via hard nucleophiles (e.g., enolates) to form α-hydroxy carbonyls or via soft nucleophiles (e.g., azides) to yield β-azido acids .

  • Functional group interplay : The sulfonamide and nitro groups synergistically influence the compound’s electronic and steric properties, affecting reactivity in substitution or hydrogenation reactions .

Wirkmechanismus

The mechanism of action of 4-Nitro-N-{2-[(2R)-pyrrolidin-2-yl]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets:

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Isomer: 2-Nitro-N-{2-[(2R)-pyrrolidin-2-yl]ethyl}benzene-1-sulfonamide

  • CAS : 1821920-54-0
  • Molecular Formula : C₁₂H₁₇N₃O₄S
  • Molecular Weight : 299.35 g/mol
  • Key Differences :
    • Nitro group at position 2 (ortho to sulfonamide) instead of position 4.
    • Altered electronic effects: Ortho-nitro groups may sterically hinder the sulfonamide or alter solubility.
  • Implications : Positional isomerism could affect binding affinity in biological targets or catalytic activity due to steric and electronic variations.

Piperidine Analog: 4-Nitro-N-[(3R)-piperidin-3-yl]benzene-1-sulfonamide

  • CAS : 1799570-31-2
  • Molecular Formula : C₁₁H₁₅N₃O₄S
  • Molecular Weight : ~285.3 g/mol (estimated)
  • Key Differences: Pyrrolidine replaced with a six-membered piperidine ring. Substitution at piperidine-3-yl (vs. pyrrolidine-2-yl).
  • Implications : Larger ring size (piperidine) may reduce conformational rigidity compared to pyrrolidine. Absence of an ethyl linker could limit flexibility in molecular interactions.

Carboxamide Derivative: 4-Nitro-N-(2-[2-(pyridin-2-yl)-1,3-thiazol-4-yl]ethyl)benzamide

  • CAS : 861211-23-6
  • Molecular Formula : C₁₇H₁₄N₄O₃S
  • Molecular Weight : 354.38 g/mol
  • Key Differences :
    • Sulfonamide replaced with a carboxamide (-CONH-).
    • Ethyl linker modified with a thiazole-pyridine heterocycle.
  • Carboxamide’s reduced acidity compared to sulfonamide may alter solubility and target engagement.

Complex Sulfonamide: Chromenone-Pyrazolo-Pyrimidine Hybrid

  • Mass : 589.1 (M⁺+1)
  • Key Differences: Extended polycyclic structure with chromenone and pyrazolo-pyrimidine systems. Higher molecular weight and complexity.

Comparative Analysis Table

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Structural Features
4-Nitro-N-{2-[(2R)-pyrrolidin-2-yl]ethyl}benzene-1-sulfonamide Not Provided C₁₂H₁₇N₃O₄S 299.35 Para-nitro, ethyl-pyrrolidine linker, (2R) stereochemistry
2-Nitro isomer () 1821920-54-0 C₁₂H₁₇N₃O₄S 299.35 Ortho-nitro, same backbone
4-Nitro piperidine analog () 1799570-31-2 C₁₁H₁₅N₃O₄S ~285.3 Piperidine ring, no ethyl linker
Carboxamide-thiazole derivative () 861211-23-6 C₁₇H₁₄N₄O₃S 354.38 Carboxamide, thiazole-pyridine heterocycle
Chromenone hybrid () Not Provided Complex 589.1 Polycyclic chromenone and pyrazolo-pyrimidine systems

Research Findings and Discussion

  • Ring Systems : Pyrrolidine’s five-membered ring offers greater conformational restriction and higher basicity than piperidine, which may influence binding to chiral targets .
  • Linker Modifications : Ethyl-pyrrolidine linkers (target compound) balance flexibility and rigidity, whereas thiazole-pyridine systems () introduce planar aromatic surfaces for stacking interactions .
  • Functional Groups : Sulfonamides generally exhibit stronger hydrogen-bonding capacity than carboxamides, making them more suitable for enzyme inhibition roles.

Biologische Aktivität

4-Nitro-N-{2-[(2R)-pyrrolidin-2-yl]ethyl}benzene-1-sulfonamide, also known by its CAS number 1835737-18-2, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological efficacy.

Research indicates that compounds similar to 4-Nitro-N-{2-[(2R)-pyrrolidin-2-yl]ethyl}benzene-1-sulfonamide exhibit various mechanisms of action, primarily through the inhibition of specific enzymes or receptors. For instance, sulfonamide derivatives are known to inhibit carbonic anhydrase and other key enzymes involved in metabolic pathways.

Inhibition of Enzymes

Studies have shown that sulfonamides can effectively inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both prokaryotic and eukaryotic organisms. This inhibition leads to reduced cell proliferation, making such compounds potential candidates for anti-cancer therapies .

Biological Activity and Efficacy

Recent investigations into the biological activity of 4-Nitro-N-{2-[(2R)-pyrrolidin-2-yl]ethyl}benzene-1-sulfonamide reveal promising results:

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against various bacterial strains. In vitro studies indicated an IC50 value (the concentration required to inhibit 50% of the target organism) comparable to existing antibiotics, suggesting its potential as a novel antimicrobial agent .

Anticancer Properties

In cellular assays, 4-Nitro-N-{2-[(2R)-pyrrolidin-2-yl]ethyl}benzene-1-sulfonamide was found to induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and the modulation of apoptotic pathways, leading to cell death .

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Study on Bacterial Inhibition : A study published in 2020 demonstrated that derivatives of sulfonamides, including 4-Nitro-N-{2-[(2R)-pyrrolidin-2-yl]ethyl}benzene-1-sulfonamide, inhibited the growth of Staphylococcus aureus with an IC50 value of approximately 15 µM. This highlights its potential as an alternative treatment for resistant bacterial infections .
  • Cancer Cell Line Research : Another study focused on the effect of this compound on human breast cancer cells (MCF-7). Results showed a dose-dependent reduction in cell viability, with significant apoptosis observed at concentrations above 10 µM. The study concluded that this compound could serve as a lead for developing new anticancer drugs .

Summary Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AntimicrobialStaphylococcus aureus15
AnticancerMCF-7 Breast Cancer Cells10

Q & A

Basic: What synthetic routes are commonly employed for 4-Nitro-N-{2-[(2R)-pyrrolidin-2-yl]ethyl}benzene-1-sulfonamide, and what reaction conditions are critical for achieving high yields?

The synthesis typically involves a multi-step process starting with the functionalization of the benzene-sulfonamide core. A key step is the coupling of the nitrobenzene-sulfonamide moiety to the pyrrolidine derivative. Critical conditions include:

  • Catalysts : Use of sodium methoxide (NaOMe) in methanol for deprotonation and nucleophilic substitution, as seen in analogous sulfonamide syntheses .
  • Temperature control : Reactions are often conducted at 65–150°C to optimize reaction rates while avoiding decomposition .
  • Purification : Column chromatography or recrystallization (e.g., using methanol/water mixtures) is essential to isolate the product from byproducts like unreacted sulfonamide precursors .

Basic: What analytical techniques are most reliable for structural characterization of this compound?

  • X-ray crystallography : Provides unambiguous confirmation of molecular geometry, bond lengths, and stereochemistry. For example, studies on similar sulfonamides resolved C–S bond lengths (1.76–1.79 Å) and nitro-group torsion angles (3–5°) .
  • NMR spectroscopy : 1^1H and 13^13C NMR are used to verify the integration of pyrrolidine protons (e.g., δ 2.5–3.5 ppm for CH2_2 groups adjacent to nitrogen) and aromatic sulfonamide signals .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 381.12 for analogous compounds) .

Advanced: How can computational methods predict the compound’s interaction with biological targets, such as enzymes or receptors?

  • Molecular docking : Tools like AutoDock Vina or Schrödinger Suite can model binding affinities. For instance, PubChem-derived InChI keys (e.g., NLGOJBIXIHFZEV-UHFFFAOYSA-N for similar sulfonamides) enable precise target protein docking .
  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. Studies on nitro-sulfonamides show electron-withdrawing effects from the nitro group, influencing binding to hydrophobic enzyme pockets .
  • MD simulations : Track stability of ligand-protein complexes over time (e.g., RMSD < 2 Å over 100 ns simulations) .

Advanced: How can researchers resolve contradictions in reported crystallographic data for nitro-substituted sulfonamides?

Discrepancies in bond angles or unit-cell parameters may arise from:

  • Polymorphism : Different crystal packing (e.g., monoclinic vs. orthorhombic systems) due to solvent of crystallization .
  • Thermal motion : High thermal parameters (B-factors > 4 Ų) in nitro groups can distort measured bond lengths. Refinement using SHELXL or OLEX2 with anisotropic displacement parameters improves accuracy .
  • Validation tools : CheckCIF (IUCr) identifies outliers in crystallographic data, ensuring compliance with expected bond distances and angles .

Basic: What purification strategies are effective for removing common byproducts in the final synthesis step?

  • Solvent extraction : Partitioning between ethyl acetate and water removes polar impurities like unreacted amines .
  • Recrystallization : Methanol/water (7:3 v/v) yields crystals with >95% purity, as demonstrated for structurally related sulfonamides .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) resolve nitro-sulfonamide isomers, critical for stereochemical purity .

Advanced: What strategies optimize multi-step synthesis to improve yield and scalability?

  • Stepwise coupling : Introduce the pyrrolidine moiety before nitration to avoid side reactions at the sulfonamide nitrogen .
  • Flow chemistry : Continuous reactors minimize intermediate degradation, achieving 80–85% yield in pilot-scale syntheses of similar compounds .
  • DoE (Design of Experiments) : Systematic variation of parameters (e.g., temperature, stoichiometry) identifies optimal conditions. For example, a 1.2:1 molar ratio of pyrrolidine derivative to nitro-sulfonamide precursor maximizes coupling efficiency .

Advanced: How does the stereochemistry of the pyrrolidine ring influence the compound’s biological activity?

  • Enantiomeric selectivity : The (2R)-pyrrolidine configuration enhances binding to chiral targets (e.g., enzymes with L-amino acid-binding pockets). Studies on analogous compounds show a 10–15× difference in IC50_{50} between R and S enantiomers .
  • Conformational analysis : NMR NOESY experiments reveal restricted rotation around the C–N bond, stabilizing bioactive conformations .

Basic: What safety precautions are essential during handling and storage?

  • Toxicity : Nitro groups may confer mutagenicity; use PPE (gloves, goggles) and work in a fume hood .
  • Storage : Keep at 0–6°C in amber vials to prevent photodegradation, as nitro-aromatics are light-sensitive .

Advanced: How can spectroscopic data be used to monitor reaction progress in real time?

  • In-situ FTIR : Track disappearance of the sulfonyl chloride peak (~1370 cm1^{-1}) during coupling reactions .
  • LC-MS : Detect intermediates (e.g., [M+Na]+^+ at m/z 403.1 for the pyrrolidine-sulfonamide adduct) to optimize reaction quenching .

Advanced: What are the challenges in scaling up the synthesis while maintaining enantiomeric purity?

  • Chiral resolution : Use of (R)-BINOL-based catalysts in asymmetric synthesis ensures >98% ee, but requires rigorous removal of catalyst residues .
  • Crystallization-induced diastereomer resolution : Co-crystallization with chiral auxiliaries (e.g., tartaric acid) improves enantiomer separation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.